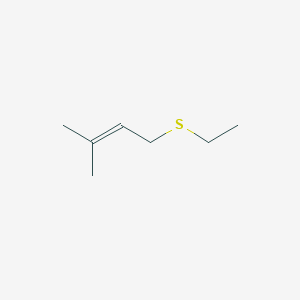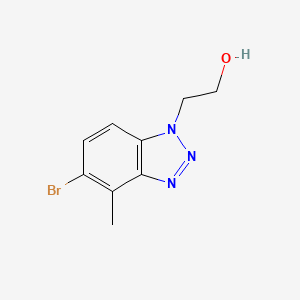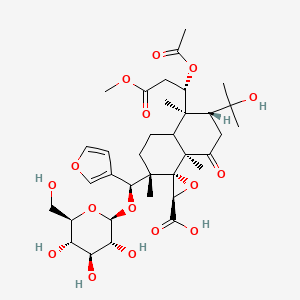
Methyl nomilinate 17-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl nomilinate 17-glucoside is an organic compound belonging to the class of terpene glycosides. These compounds are prenol lipids containing a carbohydrate moiety glycosidically bound to a terpene backbone . It is a useful compound in life sciences research, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
The preparation of methyl nomilinate 17-glucoside involves synthetic routes that typically include glycosylation reactions it is known that the compound can be derived from natural sources such as citrus .
Análisis De Reacciones Químicas
Methyl nomilinate 17-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl nomilinate 17-glucoside has several scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and terpene glycosides.
Biology: It has been studied for its potential cytotoxic effects on human colon cancer cells (SW480) in vitro.
Medicine: The compound’s ability to modulate cell cycle regulators makes it a candidate for cancer research.
Mecanismo De Acción
The mechanism of action of methyl nomilinate 17-glucoside involves its interaction with molecular targets and pathways related to cell cycle regulation. It can induce cytotoxicity in cancer cells by modulating cell cycle regulators, thereby affecting cell proliferation and survival .
Comparación Con Compuestos Similares
Methyl nomilinate 17-glucoside is unique among terpene glycosides due to its specific glycosidic linkage and terpene backbone. Similar compounds include other terpene glycosides that share structural similarities but may differ in their biological activities and applications . Some examples of similar compounds are:
- Nomilin
- Limonoid glycosides
- Other terpene glycosides derived from citrus
Propiedades
Fórmula molecular |
C35H50O16 |
|---|---|
Peso molecular |
726.8 g/mol |
Nombre IUPAC |
(2'R,3S,4R,4aR,7R,8R)-8-[(1S)-1-acetyloxy-3-methoxy-3-oxopropyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid |
InChI |
InChI=1S/C35H50O16/c1-16(37)48-22(13-23(39)46-7)33(5)19-8-10-32(4,35(28(51-35)29(43)44)34(19,6)21(38)12-20(33)31(2,3)45)27(17-9-11-47-15-17)50-30-26(42)25(41)24(40)18(14-36)49-30/h9,11,15,18-20,22,24-28,30,36,40-42,45H,8,10,12-14H2,1-7H3,(H,43,44)/t18-,19?,20+,22+,24-,25+,26-,27+,28+,30+,32+,33-,34+,35-/m1/s1 |
Clave InChI |
UWQVYSUHQUNHFN-DVHHZIEQSA-N |
SMILES isomérico |
CC(=O)O[C@@H](CC(=O)OC)[C@]1([C@@H](CC(=O)[C@@]2(C1CC[C@@]([C@]23[C@@H](O3)C(=O)O)(C)[C@H](C4=COC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C(C)(C)O)C |
SMILES canónico |
CC(=O)OC(CC(=O)OC)C1(C2CCC(C3(C2(C(=O)CC1C(C)(C)O)C)C(O3)C(=O)O)(C)C(C4=COC=C4)OC5C(C(C(C(O5)CO)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide](/img/structure/B14079055.png)
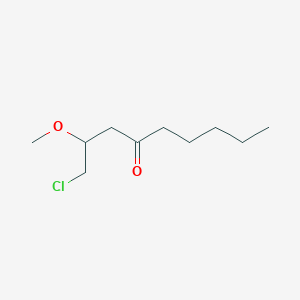

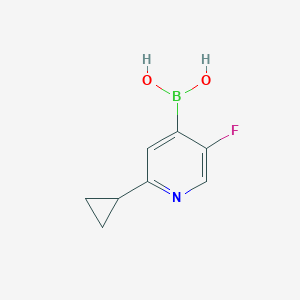

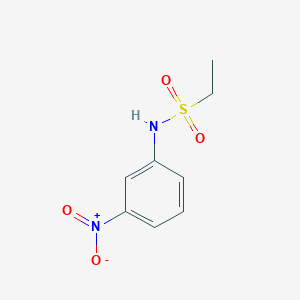
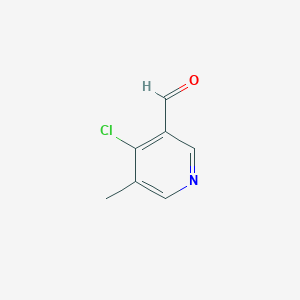
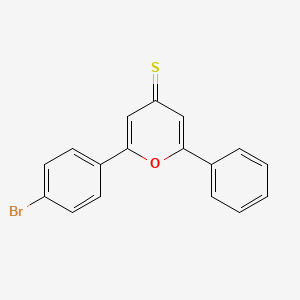

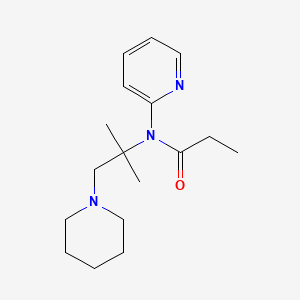
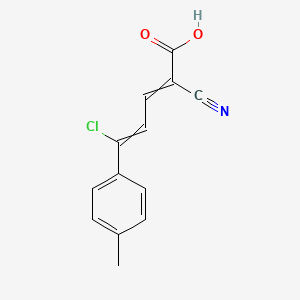
![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)
